molecular formula C7H3F4IO B14037941 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene

Cat. No.: B14037941
M. Wt: 306.00 g/mol
InChI Key: SNGYETUOKVWLBO-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is an organic compound with the molecular formula C7H3F4IO It is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,4-difluoro-2-difluoromethoxybenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding fluorinated benzene derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of fluorinated benzene derivatives with reduced iodine content.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of difluoromethoxy.

    4-(Difluoromethoxy)iodobenzene: Similar structure but with only one difluoromethoxy group.

Uniqueness

1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is unique due to the presence of both difluoromethoxy and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s unique structure makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-4-iodobenzene

InChI

InChI=1S/C7H3F4IO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H

InChI Key

SNGYETUOKVWLBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)OC(F)F

Origin of Product

United States

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